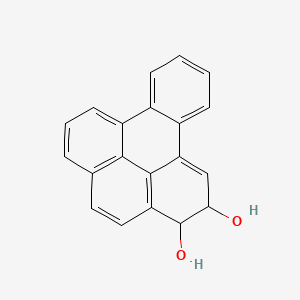
4,5-Dihydroxy-4,5-dihydrobenzo(e)pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dihydroxy-4,5-dihydrobenzo(e)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C20H14O2 and its molecular weight is 286.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Carcinogenesis Studies
4,5-Dihydroxy-4,5-dihydrobenzo(e)pyrene is primarily utilized in research settings to investigate the mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis. Its ability to form DNA adducts makes it a valuable tool for studying mutagenic pathways and the effects of environmental pollutants on human health. Studies have shown that this compound can significantly inhibit the formation of more potent mutagenic metabolites from benzo[a]pyrene, highlighting its role in metabolic activation processes .
Mutagenicity Assessment
Research has demonstrated that products formed from this compound exhibit modest mutagenic activity. In the presence of cytochrome P-450-dependent monooxygenase systems, the compound's derivatives were assessed for their mutagenic potential using Salmonella typhimurium strains . The results indicated that while the compound itself has limited mutagenic activity, its metabolic products can vary significantly in their effects.
Environmental Toxicology
The compound serves as a model for studying the environmental impact of polycyclic aromatic hydrocarbons (PAHs). Its interactions with cellular macromolecules and enzymes involved in drug metabolism provide insights into how these compounds affect human health and contribute to cancer risk .
Case Study 1: DNA Adduct Formation
A study investigated the formation of DNA adducts by this compound in human cells. The findings indicated that exposure led to significant adduct formation, which is a critical step in the carcinogenic process . This case underscores the importance of understanding how environmental chemicals can lead to genetic mutations.
Case Study 2: Comparative Mutagenicity
In a comparative study of various PAHs, this compound was found to have lower mutagenic potential compared to other compounds like benzo[a]pyrene. This highlights its role as a less potent carcinogen while still being relevant for research into PAH metabolism and toxicity .
Data Table: Comparative Analysis of Mutagenicity
属性
CAS 编号 |
24961-49-7 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC 名称 |
6,7-dihydrobenzo[e]pyrene-6,7-diol |
InChI |
InChI=1S/C20H14O2/c21-17-10-16-13-6-2-1-5-12(13)14-7-3-4-11-8-9-15(20(17)22)19(16)18(11)14/h1-10,17,20-22H |
InChI 键 |
JQJASLZAAVCRIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C(C(C=C25)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C(C(C=C25)O)O |
同义词 |
4,5-dihydroxy-4,5-dihydrobenzo(e)pyrene 4,5-dihydroxy-4,5-dihydrobenzo(e)pyrene, (cis)-isomer 4,5-dihydroxy-4,5-dihydrobenzo(e)pyrene, (trans)-isomer benzo(e)pyrene-trans-4,5-dihydrodiol trans-4,5-dihydro-4,5-dihydroxybenzo(e)pyrene trans-4,5-dihydroxy-4,5-dihydrobenzo(e)pyrene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















